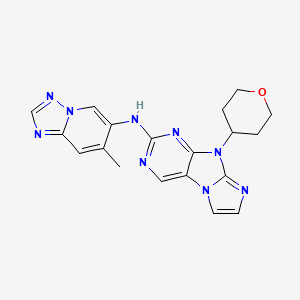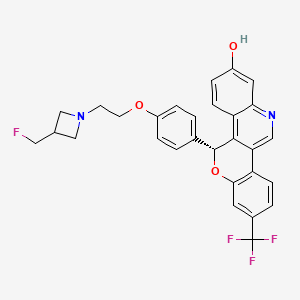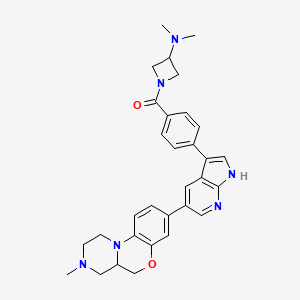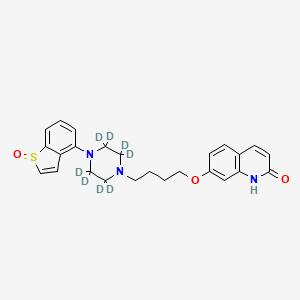
Brexpiprazole S-oxide D8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Brexpiprazole S-oxide D8, also known as DM-3411 D8, is a deuterium-labeled metabolite of Brexpiprazole. Brexpiprazole is an atypical antipsychotic agent that acts as a partial agonist at serotonin 5-HT1A and dopamine receptors. This compound is primarily used in scientific research as an internal standard for the quantification of Brexpiprazole by gas chromatography or liquid chromatography-mass spectrometry .
準備方法
The synthesis of Brexpiprazole involves several steps, starting with the treatment of 7-Hydroxy-2(1H)-quinolinone with chlorobromobutane to form 7-(4-chlorobutoxy)-1H-quinolin-2-one. This intermediate is then reacted with benzothiophenepiperazine hydrochloride to yield Brexpiprazole . The preparation of Brexpiprazole S-oxide D8 involves the introduction of deuterium atoms into the Brexpiprazole molecule, which can be achieved through various deuteration techniques. Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with additional steps for deuterium incorporation.
化学反応の分析
Brexpiprazole S-oxide D8 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Brexpiprazole can yield Brexpiprazole S-oxide, while reduction can revert it to its parent compound .
科学的研究の応用
Brexpiprazole S-oxide D8 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as an internal standard for the quantification of Brexpiprazole in various analytical methods. In biology and medicine, it is used to study the pharmacokinetics and metabolism of Brexpiprazole, providing insights into its absorption, distribution, metabolism, and excretion. Additionally, it is used in the development of new analytical techniques for the detection and quantification of Brexpiprazole and its metabolites .
作用機序
The mechanism of action of Brexpiprazole S-oxide D8 is similar to that of Brexpiprazole. It acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors, and as an antagonist at serotonin 5-HT2A receptors. This dual activity modulates the levels of serotonin and dopamine in the brain, which helps alleviate symptoms of psychiatric disorders such as schizophrenia and major depressive disorder. The molecular targets and pathways involved include the serotonin and dopamine receptor pathways, which play crucial roles in mood regulation and cognitive function .
類似化合物との比較
Brexpiprazole S-oxide D8 is similar to other antipsychotic compounds such as Aripiprazole and Cariprazine. Like Brexpiprazole, Aripiprazole and Cariprazine are partial agonists at dopamine D2 receptors and serotonin 5-HT1A receptors. Brexpiprazole has a higher affinity for serotonin 5-HT2A receptors compared to Aripiprazole, which may contribute to its unique pharmacological profile. Additionally, this compound, being a deuterium-labeled compound, offers advantages in analytical studies due to its distinct mass, which aids in the accurate quantification of Brexpiprazole in biological samples .
Similar Compounds
- Aripiprazole
- Cariprazine
- Didesmethylcariprazine
These compounds share similar pharmacological properties with Brexpiprazole but differ in their receptor binding affinities and clinical applications .
特性
分子式 |
C25H27N3O3S |
|---|---|
分子量 |
457.6 g/mol |
IUPAC名 |
7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-oxo-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H27N3O3S/c29-25-9-7-19-6-8-20(18-22(19)26-25)31-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-32(24)30/h3-10,17-18H,1-2,11-16H2,(H,26,29)/i12D2,13D2,14D2,15D2 |
InChIキー |
VJYXYAVCCLPIPM-DHNBGMNGSA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)([2H])[2H])([2H])[2H])C4=C5C=CS(=O)C5=CC=C4)([2H])[2H])[2H] |
正規SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CS(=O)C5=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


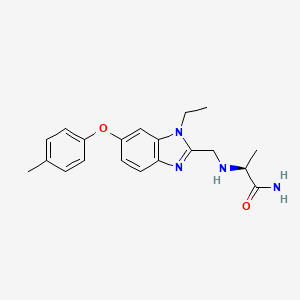
![(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B12422992.png)



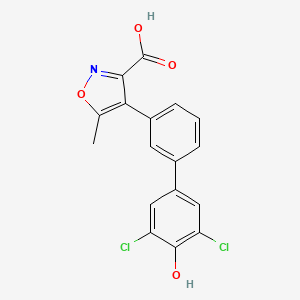
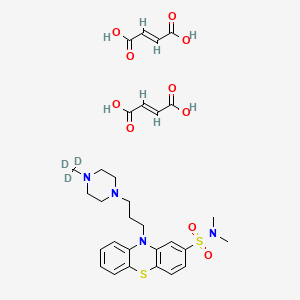
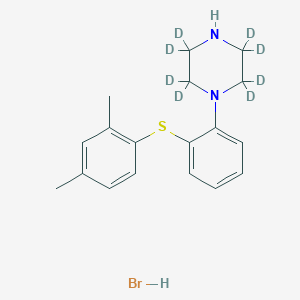
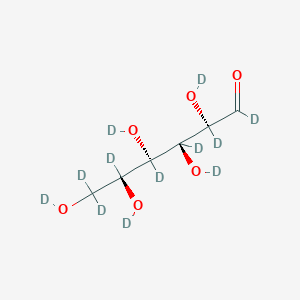

![2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol](/img/structure/B12423032.png)
